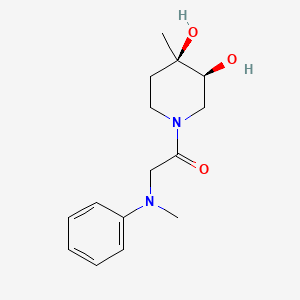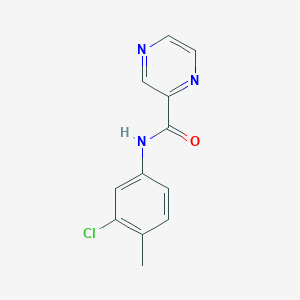![molecular formula C19H21N3O4 B5679188 methyl 5-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5679188.png)
methyl 5-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research into similar compounds emphasizes multistep synthesis procedures that often involve ring closure reactions, cyclization, or condensation reactions under specific conditions. For example, Halim & Ibrahim (2022) detailed the synthesis of a novel compound via ring opening followed by ring closure reactions, demonstrating the complexity involved in synthesizing such molecules (Halim & Ibrahim, 2022). These processes typically require precise control over reaction conditions and the use of specialized reagents.
Molecular Structure Analysis
The molecular structure of complex organic molecules like this one is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. The study by Kumara et al. (2018), for instance, involved comprehensive characterization including NMR and X-ray diffraction studies to determine the molecular geometry and confirm the structure of a novel pyrazole derivative (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactivity and properties are closely related to the molecular structure. The presence of functional groups such as carboxylate esters and pyrazole rings suggests that these molecules could participate in various chemical reactions, including nucleophilic substitutions or additions. Such compounds are often explored for their potential in forming derivatives with altered physical or chemical properties.
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are pivotal for understanding a compound's behavior in different environments. These properties are determined through experimental methods and are essential for the compound's application in various fields. For instance, the crystal structure analysis provides insights into the molecular conformation and potential intermolecular interactions, which can influence solubility and stability.
Chemical Properties Analysis
The chemical properties, such as acidity or basicity, reactivity towards specific reagents, and stability under various conditions, are fundamental aspects that determine the compound's utility in chemical syntheses and potential applications. Studies like those conducted by Veisi et al. (2015) on related compounds highlight the importance of understanding these properties to exploit the compound's full potential in synthesis and application (Veisi et al., 2015).
Propriétés
IUPAC Name |
methyl 5-(2,3,4,5-tetrahydro-1-benzoxepine-4-carbonyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-19(24)17-14-11-22(8-6-15(14)20-21-17)18(23)13-7-9-26-16-5-3-2-4-12(16)10-13/h2-5,13H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGAWNVFVZIMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CN(CC2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)
![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)
![4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)

![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679148.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-4-piperidinylbenzamide dihydrochloride](/img/structure/B5679155.png)


![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5679180.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)

![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)
![1-{6-[3-(ethylthio)phenyl]pyridin-2-yl}ethanol](/img/structure/B5679204.png)